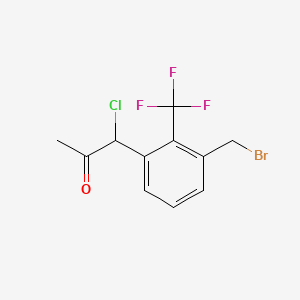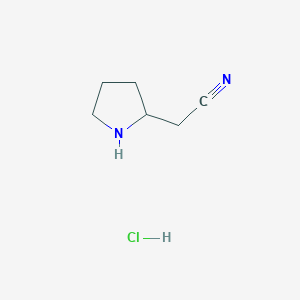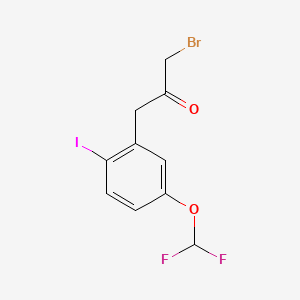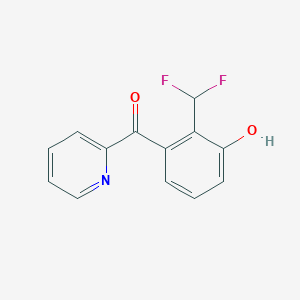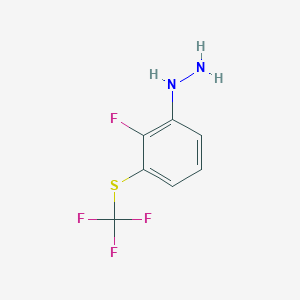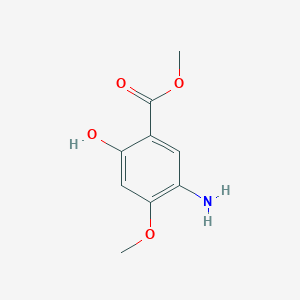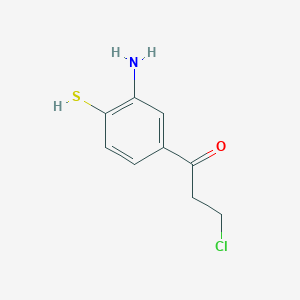
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and proteins. The amino and mercapto groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can also participate in nucleophilic substitution reactions, further affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-mercaptophenyl)ethan-1-one
- 1-(3-Amino-4-methoxyphenyl)propan-1-one
- 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one
Uniqueness
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both an amino group and a mercapto group, which allows it to participate in a wide range of chemical reactions. Its chloropropanone moiety also provides additional reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
InChI Key |
LKBARBQVAIAUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


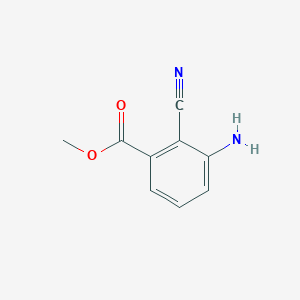

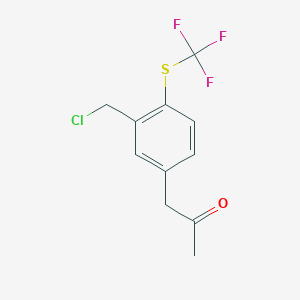
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
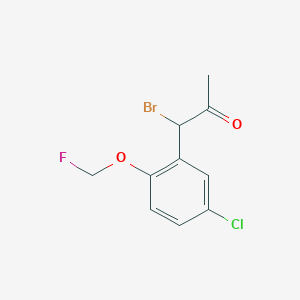
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
